ethyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
CAS No.:
Cat. No.: VC15719135
Molecular Formula: C25H21ClN2O3S
Molecular Weight: 465.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H21ClN2O3S |
|---|---|
| Molecular Weight | 465.0 g/mol |
| IUPAC Name | ethyl (2E)-2-[(4-chlorophenyl)methylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C25H21ClN2O3S/c1-3-31-24(30)22-16(2)27-25-28(20(22)14-11-17-7-5-4-6-8-17)23(29)21(32-25)15-18-9-12-19(26)13-10-18/h4-15,20H,3H2,1-2H3/b14-11+,21-15+ |
| Standard InChI Key | CYMQXEJLWJMSSR-KUXVMBIOSA-N |
| Isomeric SMILES | CCOC(=O)C1=C(N=C2N(C1/C=C/C3=CC=CC=C3)C(=O)/C(=C\C4=CC=C(C=C4)Cl)/S2)C |
| Canonical SMILES | CCOC(=O)C1=C(N=C2N(C1C=CC3=CC=CC=C3)C(=O)C(=CC4=CC=C(C=C4)Cl)S2)C |
Introduction
Chemical Architecture and Conformational Dynamics
The thiazolo[3,2-a]pyrimidine scaffold forms a bicyclic system where a thiazole ring (S1/N1/C2/C3/C9) fuses with a pyrimidine ring. X-ray crystallography of analogous compounds reveals significant puckering in the pyrimidine ring, adopting a boat conformation with displacements of 0.367 Å (C-phenyl) and 0.107 Å (N) from the mean plane . The 4-chlorobenzylidene group at position 2 adopts an axial orientation, forming an 88.99° dihedral angle with the pyrimidine ring, while the phenylethenyl substituent at position 5 extends into a hydrophobic pocket .
The ethyl carboxylate at position 6 exhibits dual conformational behavior: one orientation nearly coplanar with the core (13.40° dihedral angle) and another perpendicular (80.57°), stabilized by intramolecular carbonyl-π interactions . This flexibility may influence binding interactions in biological systems. Key bond lengths include N1–C3 (1.403 Å), indicative of electron delocalization within the thiazole ring, and C8═C9 (1.340 Å), consistent with double-bond character .
Table 1: Selected Crystallographic Parameters of Analogous Thiazolo[3,2-a]Pyrimidines
| Parameter | Value | Source |
|---|---|---|
| Pyrimidine ring puckering | 0.367 Å | |
| N1–C3 bond length | 1.403 Å | |
| C8═C9 bond length | 1.340 Å | |
| Dihedral (C6-ester/core) | 13.40° |
Synthetic Methodologies and Characterization
Synthesis typically proceeds via a multi-step sequence:
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Core Formation: Cyclocondensation of thiourea derivatives with β-ketoesters yields the thiazolo[3,2-a]pyrimidine core .
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Substituent Introduction:
Reaction monitoring by FT-IR confirms key functional groups:
¹H NMR (DMSO-d6) of analogous compounds shows:
Computational Insights and Molecular Interactions
Docking studies against Trypanosoma brucei pteridine reductase 1 (PTR1, PDB: 1KZN) suggest:
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The pyrimidine ring stacks between nicotinamide and Phe113, forming hydrogen bonds with Asp161 and Arg14 .
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The 4-chlorobenzylidene group occupies a hydrophobic cleft near Leu209 and Met213 .
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Phenylethenyl extends into a solvent-exposed region, potentially modulating solubility .
DFT calculations (B3LYP/6-311+G**) predict:
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HOMO (-5.82 eV) localized on the thiazole ring, indicating nucleophilic reactivity.
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LUMO (-2.15 eV) delocalized across the pyrimidine and phenylethenyl groups .
Table 2: Predicted Binding Affinities for Analogous Compounds
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